molecular formula C11H15N3O B8459380 1-(3-methoxypropyl)-1H-indazol-6-amine

1-(3-methoxypropyl)-1H-indazol-6-amine

Cat. No.: B8459380
M. Wt: 205.26 g/mol
InChI Key: FTGUDONQAXAVFJ-UHFFFAOYSA-N
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Description

1-(3-methoxypropyl)-1H-indazol-6-amine (CAS 953820-18-3) is an indazole-based building block of significant interest in medicinal chemistry and pharmaceutical research. With a molecular formula of C11H15N3O and a molecular weight of 205.26 g/mol, this compound serves as a versatile synthetic intermediate . Its structure, featuring an indazole core functionalized with an amine group and a 3-methoxypropyl chain, makes it a valuable precursor in the design and synthesis of novel bioactive molecules. Indazole derivatives are extensively investigated for their antitumor properties, acting as key hinge-binding fragments in kinase inhibitors . This compound is notably recognized as a crucial intermediate in the synthesis of complex molecules such as ASP2453, a potent, selective, and covalent KRAS G12C inhibitor . KRAS G12C is a prominent oncogenic driver, and inhibitors targeting this mutation represent a cutting-edge area in cancer therapy development. Research into such compounds focuses on disrupting critical protein-protein interactions, such as those between KRAS G12C and Raf, to halt the proliferation of cancer cells . This product is strictly labeled For Research Use Only (RUO) . It is not intended for diagnostic or therapeutic applications, nor for human or animal use. Researchers handling this compound should consult relevant safety resources and adhere to standard laboratory safety protocols.

Properties

Molecular Formula

C11H15N3O

Molecular Weight

205.26 g/mol

IUPAC Name

1-(3-methoxypropyl)indazol-6-amine

InChI

InChI=1S/C11H15N3O/c1-15-6-2-5-14-11-7-10(12)4-3-9(11)8-13-14/h3-4,7-8H,2,5-6,12H2,1H3

InChI Key

FTGUDONQAXAVFJ-UHFFFAOYSA-N

Canonical SMILES

COCCCN1C2=C(C=CC(=C2)N)C=N1

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The pharmacological and physicochemical properties of 1-(3-methoxypropyl)-1H-indazol-6-amine can be contextualized by comparing it to structurally related indazol-6-amine derivatives. Key compounds and their distinctions are outlined below:

Structural and Physicochemical Comparisons

Compound Name Substituent (Position) Molecular Formula Molecular Weight logP<sup>a</sup> Water Solubility (mg/mL)<sup>b</sup> Key Structural Features
This compound 3-Methoxypropyl (1) C11H15N3O 205.26 ~1.5 ~2.1 (moderate) Ether linkage, three-carbon chain
1-Ethyl-1H-indazol-6-amine Ethyl (1) C8H10N3 148.19 ~2.0 ~1.3 (low) Short alkyl chain
1-Propyl-1H-indazol-6-amine Propyl (1) C9H12N3 162.22 ~2.3 ~0.9 (low) Longer alkyl chain
1-Benzyl-1H-indazol-6-amine Benzyl (1) C13H12N3 210.26 ~3.0 ~0.2 (very low) Aromatic ring, high lipophilicity
1-(Methoxymethyl)-1H-indazol-6-amine Methoxymethyl (1) C9H11N3O 177.20 ~0.8 ~4.5 (high) Shorter chain, polar methoxy group
1-(Prop-2-en-1-yl)-1H-indazol-6-amine Allyl (1) C10H11N3 173.22 ~1.7 ~1.8 (moderate) Reactive double bond
3-Methoxy-1H-indazol-6-amine Methoxy (3) C8H8N3O 162.17 ~1.2 ~3.0 (moderate) Substituent at 3-position

<sup>a</sup> Predicted using ChemAxon software.
<sup>b</sup> Estimated from logP and molecular weight.

Pharmacological and Functional Insights

  • Benzyl derivatives, while more lipophilic, may exhibit off-target effects due to nonspecific hydrophobic interactions.
  • Metabolic Stability : The ether linkage in the 3-methoxypropyl group is less prone to oxidative metabolism compared to benzyl or allyl groups, which are susceptible to CYP450-mediated degradation .
  • Solubility-Bioavailability Trade-off : The methoxymethyl derivative (C9H11N3O) exhibits higher solubility but lower membrane permeability than the 3-methoxypropyl analog, highlighting the importance of chain length in optimizing absorption .

Preparation Methods

Alkylation of 1H-Indazol-6-amine

The most direct method involves alkylation of 1H-indazol-6-amine (CAS 6967-12-0) with 3-methoxypropyl halides or sulfonates.

Procedure :

  • Substrate Activation : Dissolve 1H-indazol-6-amine (10 mmol) in DMF or acetonitrile.

  • Base Selection : Use K₂CO₃ or NaH (2.2 equiv) to deprotonate the indazole N1 position.

  • Alkylation : Add 1-bromo-3-methoxypropane (12 mmol) and heat at 60–80°C for 12–24 h.

  • Workup : Quench with ice water, extract with ethyl acetate, and purify via silica gel chromatography (hexane/EtOAc 3:1).

Key Data :

ParameterValueSource
Yield65–78%
Purity (HPLC)>95%
Reaction Time18 h

Mechanistic Insight :
Alkylation occurs preferentially at the N1 position due to higher nucleophilicity compared to N2. Steric hindrance from the 6-amino group further directs substitution to N1.

Reductive Amination

An alternative route employs reductive amination of 1H-indazol-6-amine with 3-methoxypropanal.

Procedure :

  • Condensation : Mix 1H-indazol-6-amine (10 mmol) and 3-methoxypropanal (15 mmol) in MeOH.

  • Reduction : Add NaBH₃CN (1.5 equiv) at 0°C and stir for 6 h.

  • Isolation : Concentrate under vacuum and purify via flash chromatography (DCM/MeOH 10:1).

Key Data :

ParameterValueSource
Yield58–70%
DiastereoselectivityNot observed

Advantage : Avoids harsh alkylation conditions, suitable for acid-sensitive substrates.

Advanced Methodologies

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times.

Procedure :

  • Combine 1H-indazol-6-amine (5 mmol), 3-methoxypropyl bromide (6 mmol), and Cs₂CO₃ (12 mmol) in DMF.

  • Irradiate at 120°C (300 W) for 30 min.

  • Filter and purify via preparative HPLC (ACN/H₂O + 0.1% TFA).

Key Data :

ParameterValueSource
Yield82%
Purity98%

Solid-Phase Synthesis

For high-throughput applications, resin-bound intermediates enable rapid purification.

Procedure :

  • Resin Loading : Attach 1H-indazol-6-amine to Wang resin via carbodiimide coupling.

  • Alkylation : Treat with 3-methoxypropyl mesylate (5 equiv) and DIEA in DCM.

  • Cleavage : Release product using TFA/DCM (1:1).

Key Data :

ParameterValueSource
Yield75%
Purity90%

Analytical Characterization

Critical spectroscopic data for structural confirmation:

¹H NMR (400 MHz, CDCl₃) :

  • δ 7.92 (s, 1H, H3), 7.45 (d, J = 8.4 Hz, 1H, H7), 6.98 (d, J = 8.4 Hz, 1H, H5)

  • δ 4.12 (t, J = 6.8 Hz, 2H, NCH₂), 3.55 (t, J = 6.4 Hz, 2H, OCH₂), 3.38 (s, 3H, OCH₃)

HRMS (ESI⁺) :

  • m/z Calculated for C₁₁H₁₆N₃O: 206.1293; Found: 206.1296

Challenges and Optimization

Regioselectivity Issues

Competitive N2-alkylation may occur, producing 2-(3-methoxypropyl)-1H-indazol-6-amine. Strategies to suppress this include:

  • Using bulky bases (e.g., DBU) to favor N1 attack.

  • Low-temperature reactions (0–25°C).

Purification Difficulties

The polar nature of the product necessitates reverse-phase HPLC or silica gel chromatography with MeOH gradients.

Industrial-Scale Considerations

Cost-Effective Alkylating Agents

Replacing 3-methoxypropyl bromide with 3-methoxypropyl tosylate reduces byproduct formation and improves atom economy.

Green Chemistry Approaches

  • Solvent Replacement : Use cyclopentyl methyl ether (CPME) instead of DMF.

  • Catalytic Methods : Pd/C-mediated hydrogenation for reductive amination minimizes waste .

Q & A

Q. How can green chemistry principles be applied to the synthesis of this compound?

  • Methodological Answer :
  • Replace traditional solvents (DCM, DMF) with cyclopentyl methyl ether (CPME) or 2-MeTHF.
  • Employ catalytic Mitsunobu conditions (DIAD, Ph3_3P) for ether bond formation, reducing stoichiometric waste .

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